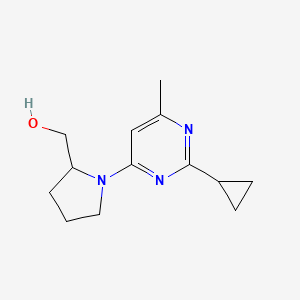
(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol: is a complex organic compound featuring a pyrimidine ring substituted with cyclopropyl and methyl groups, connected to a pyrrolidine ring which is further attached to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the cyclopropyl and methyl groups. The pyrrolidine ring is then synthesized and attached to the pyrimidine core, and finally, the methanol group is introduced.
Pyrimidine Core Synthesis: The pyrimidine core can be synthesized using a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.
Cyclopropyl and Methyl Substitution: The cyclopropyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Pyrrolidine Ring Formation: The pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine and a dihaloalkane.
Methanol Group Introduction: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, high-throughput screening for catalyst optimization, and advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a methanol group using reducing agents like sodium borohydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the cyclopropyl or methyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate)
Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Bases: NaOH (Sodium hydroxide), K₂CO₃ (Potassium carbonate)
Solvents: Ethanol, Methanol, Dichloromethane
Major Products
Oxidation Products: Corresponding aldehydes or ketones
Reduction Products: Alcohols
Substitution Products: Various substituted pyrimidine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in the study of enzyme interactions and as a potential ligand in receptor binding studies. Its structural features make it a candidate for investigating biological pathways involving pyrimidine derivatives.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives may exhibit properties useful in various applications, such as antifungal or antibacterial agents.
Wirkmechanismus
The mechanism of action of (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The cyclopropyl and methyl groups may enhance binding affinity and specificity, while the pyrrolidine ring can influence the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(2-Cyclopropyl-4-methylpyrimidin-6-yl)pyrrolidin-2-yl)methanol
- (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-2-yl)methanol
- (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)ethanol
Uniqueness
Compared to similar compounds, (1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl)methanol stands out due to its specific substitution pattern on the pyrimidine ring and the presence of the methanol group. These features may confer unique biological activities and chemical reactivity, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-7-12(15-13(14-9)10-4-5-10)16-6-2-3-11(16)8-17/h7,10-11,17H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFXHBYPCFDENE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCCC3CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
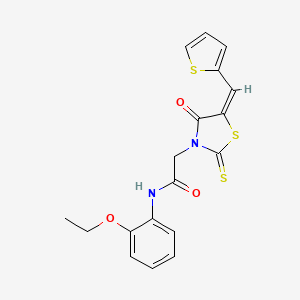
![3-benzyl-N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2841874.png)
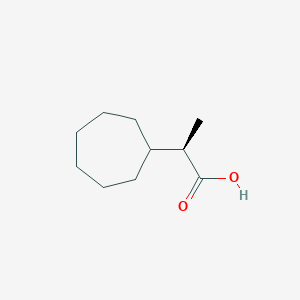
![2-methyl-N-[(pyridin-3-yl)methyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2841878.png)

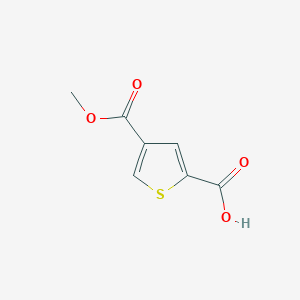

![9-methyl-2-((2-oxo-2-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)
![N-(2-ethylphenyl)-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2841888.png)

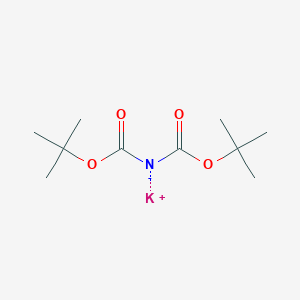
![6-Cyano-N-[1-(2-ethylpyrazol-3-yl)-2-oxopiperidin-3-yl]pyridine-3-sulfonamide](/img/structure/B2841893.png)

